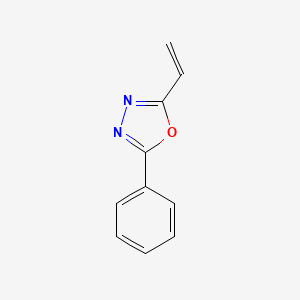
2-Phenyl-5-vinyl-1,3,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Phenyl-5-vinyl-1,3,4-oxadiazole is a useful research compound. Its molecular formula is C10H8N2O and its molecular weight is 172.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antimicrobial Activity
The 1,3,4-oxadiazole ring structure is known for its broad spectrum of antimicrobial activities. Compounds containing this moiety have been synthesized and tested for their effectiveness against various pathogens, including bacteria and fungi.
- Antibacterial Properties : Studies have shown that derivatives of 2-phenyl-5-vinyl-1,3,4-oxadiazole exhibit significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. For instance, one derivative demonstrated a minimum inhibitory concentration (MIC) of 1.56 µg/mL against Staphylococcus aureus, outperforming standard antibiotics like ampicillin .
- Antifungal Activity : The compound also shows antifungal properties, with some derivatives exhibiting higher efficacy than conventional antifungals like terbinafine against Aspergillus fumigatus .
Anticancer Properties
Research indicates that this compound derivatives have potential anticancer effects. A notable study evaluated the compound's activity against various cancer cell lines, revealing promising results.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 (breast cancer) | 0.23 |
| This compound | A375 (melanoma) | 1.22 |
| This compound | ACHN (renal cancer) | 0.11 |
These results suggest that the compound could be a candidate for further development as an anticancer agent .
Anti-inflammatory Effects
Recent studies have identified the anti-inflammatory potential of this compound derivatives. One study reported that certain derivatives acted as selective COX-2 inhibitors with potent anti-inflammatory activity . This property is crucial for developing new treatments for inflammatory diseases.
Fluorescent Properties
This compound has been explored for its fluorescent properties. A study highlighted its ability to provide real-time colorimetric and fluorescence responses in slightly acidic pH environments . This characteristic can be leveraged in sensor applications and environmental monitoring.
Ligands in Catalysis
The compound is also utilized as a ligand in transition metal-catalyzed cross-coupling reactions. Its ability to stabilize metal centers enhances the efficiency of these reactions in organic synthesis . This application is significant for developing new synthetic methodologies in chemical research.
Case Study 1: Antimicrobial Efficacy
A comprehensive study evaluated various derivatives of this compound against clinical isolates of Mycobacterium tuberculosis. The findings indicated that specific modifications to the oxadiazole ring significantly enhanced antibacterial activity compared to standard treatments .
Case Study 2: Anticancer Activity
In a series of experiments assessing anticancer properties, derivatives were tested on multiple cancer cell lines including leukemia and solid tumors. The results demonstrated a clear dose-dependent response with certain compounds exhibiting IC50 values lower than existing chemotherapeutics .
Analyse Des Réactions Chimiques
1.1. Acylhydrazide Cyclization
A common method involves reacting an acylhydrazide (e.g., derived from a carboxylic acid and hydrazine) with a cyclizing agent such as phosphorus oxychloride (POCl₃) or triphenylphosphine (PPh₃) in the presence of a base (e.g., triethylamine). This step forms the oxadiazole ring. For example, in the synthesis of analogous compounds, POCl₃ facilitated cyclization of hydrazides into oxadiazoles .
General Reaction Mechanism :
-
Acylhydrazide Formation : Reaction of a carboxylic acid with hydrazine hydrate.
-
Cyclization : Treatment with POCl₃ or PPh₃ under reflux conditions to form the oxadiazole ring.
-
Substituent Incorporation : Introduction of the phenyl and vinyl groups via subsequent coupling or substitution reactions.
Reaction Conditions and Yields
Characterization Techniques
The structural integrity of 2-Phenyl-5-vinyl-1,3,4-oxadiazole is typically confirmed using:
-
¹H NMR : To identify aromatic protons and vinyl resonance (e.g., δ 4.22 for NH₂ in analogous compounds ).
-
IR Spectroscopy : Absence of NH stretches (if cyclized) and presence of C=N/C-O bonds .
-
Mass Spectrometry : LC-MS or HR-MS for molecular weight confirmation (e.g., m/z 327 [M + 1] in related oxadiazoles ).
Reaction Mechanisms and Challenges
-
Cyclization Efficiency : POCl₃ and PPh₃ are widely used for cyclization, but reaction times and temperatures must be optimized to avoid side reactions (e.g., dehydration or ring opening) .
-
Coupling Selectivity : Introducing the vinyl group post-cyclization requires careful selection of coupling agents (e.g., HATU for carboxylic acids ) or alternative methods like Heck coupling, which may require palladium catalysts.
-
Stability : The vinyl group’s reactivity may necessitate protective groups during synthesis or isolation steps.
Propriétés
Numéro CAS |
864085-48-3 |
|---|---|
Formule moléculaire |
C10H8N2O |
Poids moléculaire |
172.18 g/mol |
Nom IUPAC |
2-ethenyl-5-phenyl-1,3,4-oxadiazole |
InChI |
InChI=1S/C10H8N2O/c1-2-9-11-12-10(13-9)8-6-4-3-5-7-8/h2-7H,1H2 |
Clé InChI |
ZCFRJMJQXDVPEZ-UHFFFAOYSA-N |
SMILES |
C=CC1=NN=C(O1)C2=CC=CC=C2 |
SMILES canonique |
C=CC1=NN=C(O1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















